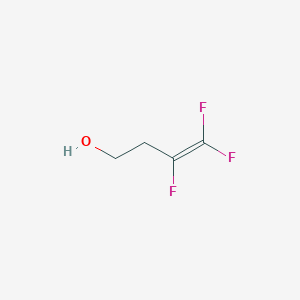

1,1,2-Trifluorobut-1-en-4-ol

Description

The exact mass of the compound 3,4,4-Trifluorobut-3-en-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4,4-trifluorobut-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O/c5-3(1-2-8)4(6)7/h8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYKQGRAPGQQCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(=C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40472025 | |

| Record name | 3,4,4-trifluorobut-3-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97168-13-3 | |

| Record name | 3,4,4-trifluorobut-3-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,4-Trifluorobut-3-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,1,2-Trifluorobut-1-en-4-ol (CAS: 97168-13-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Building Blocks

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2] Fluorine's unique properties—high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Among the vast arsenal of fluorinated synthons, molecules possessing both a fluorinated double bond and a reactive hydroxyl group offer exceptional versatility. 1,1,2-Trifluorobut-1-en-4-ol, with its trifluorovinyl moiety and primary alcohol, represents a valuable, yet under-documented, building block for the synthesis of complex pharmaceuticals and agrochemicals.[3] This guide provides a comprehensive technical overview of its properties, potential synthetic routes, predicted reactivity, and applications, offering insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

This compound is a colorless liquid with a pungent odor.[3] Its fundamental properties are summarized below, providing a baseline for its handling and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 97168-13-3 | [4] |

| Molecular Formula | C₄H₅F₃O | [4] |

| Molecular Weight | 126.08 g/mol | [4] |

| Boiling Point | 93 °C | [3] |

| Density | 1.24 g/cm³ | [3] |

| Flash Point | 49.2 °C | [3] |

| Refractive Index | 1.359 | [3] |

| Predicted pKa | 14.37 ± 0.10 | [3] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methylene protons adjacent to the hydroxyl group (-CH₂OH) and the methylene protons adjacent to the trifluorovinyl group (-CH₂-CF=). The hydroxyl proton would appear as a broad singlet, exchangeable with D₂O.

-

¹³C NMR: The carbon spectrum would be characterized by signals for the two sp³ hybridized carbons, with the carbon bearing the hydroxyl group shifted downfield. The two sp² carbons of the double bond would exhibit complex splitting patterns due to C-F coupling.

-

¹⁹F NMR: This is the most definitive technique for characterizing this molecule. The ¹⁹F NMR spectrum would show complex splitting patterns for the three fluorine atoms on the double bond, arising from both geminal and vicinal F-F and H-F couplings. This allows for unambiguous confirmation of the trifluorovinyl moiety.

-

Mass Spectrometry: Electron ionization (EI) mass spectrometry would likely show the molecular ion peak (M⁺) at m/z 126, followed by fragmentation patterns corresponding to the loss of water, hydroxyl radicals, and cleavage of the carbon-carbon bonds.

Synthesis of this compound: Plausible Synthetic Strategies

Detailed, peer-reviewed synthetic protocols specifically for this compound are not prevalent in the scientific literature. However, based on established organofluorine and synthetic methodologies, several plausible routes can be proposed.

Strategy 1: Grignard Reaction with Ethylene Oxide

A classical and direct approach to primary alcohols is the ring-opening of ethylene oxide with a Grignard reagent.[5][6] This strategy can be adapted using a trifluorovinyl Grignard reagent.

Caption: Plausible synthesis via a trifluorovinyl Grignard reagent and ethylene oxide.

Causality of Experimental Choices:

-

Grignard Reagent: The trifluorovinyl Grignard reagent serves as a nucleophilic source of the trifluorovinyl moiety. Its formation from trifluorovinyl bromide and magnesium in an ether solvent like THF is a standard procedure.[7]

-

Ethylene Oxide: As a strained three-membered ring, ethylene oxide is an excellent electrophile for Grignard reagents, leading to a two-carbon extension of the chain and the formation of a primary alcohol after acidic workup.[6][8] This provides a direct and efficient route to the target structure.

Strategy 2: Modern Photochemical Cross-Coupling

Recent advancements in photoredox catalysis offer milder and more functional-group-tolerant methods for constructing complex molecules. A photoinduced decarboxylative and dehydrogenative cross-coupling could be envisioned.[9][10]

Caption: Conceptual photochemical route to fluorinated allylic alcohols.

Causality of Experimental Choices:

-

Starting Materials: This approach would utilize a suitable α-fluoroacrylic acid and ethanol. The photocatalyst, upon excitation with visible light, initiates a radical cascade.

-

Mechanism: The reaction proceeds through the generation of an alcohol-derived radical which then adds to the fluoroalkene. Subsequent decarboxylation and electron transfer steps yield the final fluorinated allylic alcohol.[9] This method is advantageous for its mild conditions and potential for high stereoselectivity.

Predicted Reactivity and Chemical Transformations

The chemical nature of this compound is dictated by the interplay between the primary alcohol and the electron-deficient trifluorovinyl group. This dual functionality makes it a versatile intermediate.

Caption: Predicted reactivity pathways for this compound.

-

Reactions of the Alcohol: The primary alcohol can undergo standard transformations. Oxidation using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) would yield the corresponding aldehyde. Esterification with acyl chlorides or anhydrides, and conversion to halides (e.g., using thionyl chloride) are also expected to proceed readily.

-

Reactions of the Trifluorovinyl Group: The electron-withdrawing nature of the fluorine atoms deactivates the double bond towards typical electrophilic addition. However, reactions with strong electrophiles or under radical conditions are possible. The trifluorovinyl moiety is also a key component in certain cycloaddition reactions and can be involved in transition metal-catalyzed cross-coupling reactions.

Applications in Pharmaceutical and Agrochemical Development

The true value of this compound lies in its potential as a precursor to more complex, high-value molecules.

Agrochemical Synthesis: The Case of Fluensulfone

While direct applications are scarce in the literature, a key example is the synthesis of the nematicide Fluensulfone. A structurally related precursor, 5-chloro-2-[(3,4,4-trifluoro-3-buten-l-yl)thio]-thiazole, is oxidized to form the active sulfone ingredient.[11] This demonstrates the utility of the 3,4,4-trifluorobut-3-enyl moiety in constructing bioactive agrochemicals. The synthesis involves a selective oxidation of the thioether to a sulfone, showcasing that the trifluorovinyl group is stable under these oxidative conditions.[11]

Potential in Medicinal Chemistry

The incorporation of the trifluoromethyl group is a well-established strategy to enhance the metabolic stability and cell permeability of drug candidates.[12] this compound provides a scaffold that can be elaborated into a variety of structures for drug discovery programs.

-

Bioisosteric Replacement: The vinyl fluorine groups can act as bioisosteres for amide bonds, potentially increasing peptidase resistance in peptide-based drugs.[9]

-

Access to Novel Scaffolds: The dual functionality allows for the introduction of the fluorinated butenol sidechain onto various heterocyclic cores, which are prevalent in pharmaceuticals. The alcohol can be used as a handle for ether or ester linkages, or it can be converted to an amine for further derivatization.

Safety and Handling

As with all fluorinated organic compounds, this compound should be handled with appropriate care in a well-ventilated fume hood.

-

General Hazards: It is considered a flammable liquid and can cause irritation to the skin, eyes, and respiratory system.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or goggles, and a lab coat.

-

Handling Precautions: Avoid breathing vapors. Wash hands thoroughly after handling.[13] In case of contact with eyes, rinse cautiously with water for several minutes.[13]

Conclusion

This compound (CAS 97168-13-3) is a promising, albeit underutilized, fluorinated building block. Its combination of a reactive primary alcohol and a trifluorovinyl group provides a versatile platform for the synthesis of advanced materials, agrochemicals, and pharmaceuticals. While specific, published synthetic protocols and detailed spectroscopic data are limited, its chemical properties and reactivity can be reliably predicted based on the established principles of organofluorine chemistry. This guide provides a framework for researchers and drug development professionals to understand and harness the potential of this valuable synthon, encouraging further exploration into its reactivity and application in creating novel, high-performance molecules.

References

- Lu, X.-Y., Gao, M.-T., Yu, L.-J., Pan, H.-Y., Zhang, X., Huang, R., Yang, K., Shui, F.-Y., Song, Y.-W., & Yang, G.-X. (2023). Synthesis of fluorinated allylic alcohols via photoinduced decarboxylative cross-coupling of α-fluoroacrylic acids and alcohols. Organic Chemistry Frontiers, 10(7), 1788-1794. [Link]

- Organic Chemistry Frontiers. (2023). Synthesis of fluorinated allylic alcohols via photoinduced decarboxylative cross-coupling of α-fluoroacrylic acids and alcohols. RSC Publishing. [Link]

- DTIC. (1989). Toxicology of Some Fluoro-Organic Compounds. [Link]

- Organic Chemistry Portal. (n.d.). Allylic alcohol synthesis by addition. [Link]

- Lu, X.-Y., et al. (2023). Synthesis of fluorinated allylic alcohols via photoinduced decarboxylative cross-coupling of α-fluoroacrylic acids and alcohols. Organic Chemistry Frontiers. [Link]

- Organic Chemistry Portal. (n.d.).

- Nature. (2024).

- Royal Society of Chemistry. (2013).

- Google Patents. (2020). WO2020141514A1 - Synthesis of 1,1,2-trifluoro-4-(substituted sufonyl)-but-1-ene.

- Fluorine notes. (n.d.).

- Unknown Source. (n.d.). GRIGNARD REAGENTS. [Link]

- National Institutes of Health. (2024).

- Agett, A. H. (n.d.). THE REACTION OF ETHYLENE OXIDE WITH VARIOUS GRIGNARD REAGENTS. [Link]

- LookChem. (n.d.). Cas 97168-13-3,this compound. [Link]

- ResearchGate. (2010). Fluorine: An invaluable tool in medicinal chemistry. [Link]

- MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

- Organic Syntheses. (n.d.). vinyl bromide. [Link]

- Beilstein Journals. (2021).

- Vedantu. (n.d.). Ethylene oxide when treated with Grignard reagent yields class 12 chemistry JEE_Main. [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. lookchem.com [lookchem.com]

- 4. scbt.com [scbt.com]

- 5. oms.bdu.ac.in [oms.bdu.ac.in]

- 6. Ethylene oxide when treated with Grignard reagent yields class 12 chemistry JEE_Main [vedantu.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. d.lib.msu.edu [d.lib.msu.edu]

- 9. Synthesis of fluorinated allylic alcohols via photoinduced decarboxylative cross-coupling of α-fluoroacrylic acids and alcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis of fluorinated allylic alcohols via photoinduced decarboxylative cross-coupling of α-fluoroacrylic acids and alcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. WO2020141514A1 - Synthesis of 1,1,2-trifluoro-4-(substituted sufonyl)-but-1-ene - Google Patents [patents.google.com]

- 12. Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Allylic alcohol synthesis by addition [organic-chemistry.org]

- 15. This compound | 97168-13-3 [amp.chemicalbook.com]

Introduction: Unveiling a Versatile Fluorinated Building Block

An In-depth Technical Guide to the Physicochemical Properties of 1,1,2-Trifluorobut-1-en-4-ol

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone for innovation. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa, making fluorinated synthons highly sought after by medicinal and agricultural chemists.[1][2][3] this compound (CAS No. 97168-13-3) emerges as a particularly valuable building block, possessing a unique combination of a reactive trifluorovinyl group and a primary alcohol. This bifunctionality allows for orthogonal chemical modifications, providing a flexible scaffold for the synthesis of complex target molecules.

This guide offers a comprehensive exploration of the physicochemical properties, analytical characterization, synthesis, and chemical reactivity of this compound, designed for researchers, scientists, and drug development professionals. The insights provided herein are grounded in established chemical principles and data from authoritative sources, intended to empower scientists to fully leverage the potential of this versatile reagent.

PART 1: Core Physicochemical Characteristics

This compound is a colorless liquid with a characteristic pungent odor.[4] Its core properties are summarized in the table below. The presence of three electron-withdrawing fluorine atoms on the vinyl group significantly influences its electronic and physical characteristics. For instance, the predicted pKa of 14.37 is notably lower than that of its non-fluorinated counterpart, butan-1-ol (pKa ~16), highlighting the increased acidity of the hydroxyl proton due to the inductive effect of the nearby fluoroalkene moiety.[4][5]

| Property | Value | Source(s) |

| CAS Number | 97168-13-3 | [5][6] |

| Molecular Formula | C₄H₅F₃O | [6] |

| Molecular Weight | 126.08 g/mol | [6] |

| Appearance | Colorless liquid | [4][5] |

| Odor | Pungent | [4] |

| Boiling Point | 93 °C | [4] |

| Density | 1.240 g/cm³ | [4][7] |

| Flash Point | 49.2 °C | [4] |

| Refractive Index | 1.359 | [4] |

| Vapor Pressure | 10.059 mmHg at 25°C | [4] |

| pKa (Predicted) | 14.37 ± 0.10 | [4][5] |

PART 2: Analytical Characterization & Spectroscopic Profile

Accurate characterization is critical for confirming the identity and purity of this compound. While a complete experimental dataset is not publicly available, a robust analytical profile can be predicted based on its structure and data from analogous compounds.[8]

Workflow for Structural Verification

The following workflow ensures a comprehensive and validated characterization of the compound.

Caption: Standard analytical workflow for structural confirmation.

Expected Spectroscopic Features

-

¹H NMR: The spectrum is expected to show distinct signals for the two methylene groups (-CH₂-) and the hydroxyl proton (-OH). The methylene group adjacent to the oxygen (C4) would likely appear as a triplet, while the methylene group at C3 would be a more complex multiplet due to coupling with both the C4 protons and the vinylic fluorine. The hydroxyl proton will be a broad singlet, and its chemical shift will be concentration-dependent.

-

¹³C NMR: Four carbon signals are expected. The carbon atoms of the trifluorovinyl group (C1 and C2) will exhibit large C-F coupling constants. C1, bonded to two fluorine atoms, will show a large triplet, while C2, bonded to one fluorine, will appear as a doublet. The signals for C3 and C4 will be further downfield.

-

¹⁹F NMR: This is the most informative technique for fluorinated compounds. Three distinct fluorine environments are present. The two geminal fluorine atoms on C1 will likely be diastereotopic and may show complex splitting patterns due to geminal F-F coupling and vicinal coupling to the fluorine on C2 and the proton on C3. The single fluorine on C2 will also show coupling to the C1 fluorines and the C3 protons. The use of computational tools can aid in the prediction and interpretation of these complex spectra.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol.[10][11][12] A sharp peak around 1650-1700 cm⁻¹ corresponding to the C=C stretch of the fluorinated alkene should be visible. C-F stretching vibrations will produce strong, sharp absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹.[10][11][12]

-

Mass Spectrometry (MS): Electron impact (EI) mass spectrometry would show the molecular ion peak (M⁺) at m/z 126.08. Common fragmentation patterns would include the loss of water (M-18), loss of a hydroxyl radical (M-17), and cleavage of the C-C bonds, yielding fragments characteristic of the trifluorovinyl moiety.

Protocol 1: NMR Spectroscopic Analysis

-

Sample Preparation: Prepare a solution of ~5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Rationale: CDCl₃ is a standard, non-polar solvent. DMSO-d₆ can be useful for better resolution of the -OH proton signal.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. If the -OH proton is of interest, perform a D₂O exchange experiment to confirm its assignment.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum using a standard reference (e.g., external CFCl₃). This provides chemical shifts and integration for the fluorine atoms.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can be run to differentiate between CH₂ and CH groups.

-

Data Processing and Interpretation: Process the spectra (phasing, baseline correction, integration). Correlate the signals across all spectra to make definitive structural assignments. Use predicted spectra from databases or software as a guide.[13]

PART 3: Synthesis and Purification

While specific literature on the synthesis of this compound is sparse, a plausible and robust synthetic route can be designed based on established organofluorine chemistry, likely starting from a protected 3-butyn-1-ol.

Proposed Synthetic Pathway

Caption: A plausible synthetic route to the target molecule.

Protocol 2: Illustrative Synthesis and Purification

Disclaimer: This is a generalized, illustrative protocol. Actual reaction conditions would require optimization.

-

Protection: To a solution of 3-butyn-1-ol in dichloromethane (DCM), add imidazole followed by tert-butyldimethylsilyl chloride (TBDMSCl) at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Rationale: Protection of the alcohol prevents unwanted side reactions in subsequent steps.

-

Trifluorovinylation: This is the key step and can be complex. A potential route involves the reaction of the protected alkyne with a suitable fluorinating agent or a multi-step sequence involving halogenation and fluorine exchange. The specific reagents and conditions would need to be developed based on methods for creating trifluorovinyl groups.[14]

-

Deprotection: Dissolve the crude protected intermediate in tetrahydrofuran (THF). Add a solution of tetrabutylammonium fluoride (TBAF) and stir at room temperature. Rationale: TBAF is a standard reagent for the mild cleavage of silyl ethers.

-

Work-up and Extraction: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel. Rationale: Distillation is effective for thermally stable liquids, while chromatography provides high purity for research-grade material.

-

Characterization: Confirm the identity and purity of the final product using the analytical workflow described in Part 2.

PART 4: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the distinct reactivity of its two functional groups.

Caption: Key reaction pathways for this compound.

-

Reactions at the Alcohol: The primary alcohol can undergo standard transformations such as oxidation to the corresponding aldehyde or carboxylic acid, esterification with acyl chlorides or anhydrides, and ether formation. These reactions allow for the introduction of diverse functionalities.

-

Reactions of the Trifluorovinyl Group: The trifluorovinyl moiety is highly electron-deficient due to the three fluorine atoms, making it an excellent Michael acceptor. It can readily react with a wide range of soft nucleophiles (e.g., thiols, amines, enolates) in conjugate addition reactions. This reactivity is central to its use as a building block for constructing more complex fluorinated molecules.[15] The electron-poor nature of the double bond also makes it a suitable dienophile in Diels-Alder cycloadditions.

This dual reactivity allows for a modular approach to synthesis. One functional group can be reacted selectively while the other remains available for a subsequent transformation, providing a powerful tool for building molecular diversity.

PART 5: Safety and Handling

This compound is a flammable liquid and an irritant. Proper safety precautions are mandatory.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Keep away from heat, sparks, and open flames.

-

First Aid:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a high-value synthetic intermediate characterized by its unique combination of a primary alcohol and an electrophilic trifluorovinyl group. Its physicochemical properties, driven by the strong inductive effect of the fluorine atoms, make it a potent tool for medicinal and materials chemists. A thorough understanding of its spectroscopic profile, reactivity, and handling requirements, as detailed in this guide, is essential for unlocking its full potential in the synthesis of novel, high-performance molecules.

References

- Isanbor, C. & O'Hagan, D. (2006). Fluorine in Medicinal Chemistry: A Review of Anti-cancer Agents. Journal of Fluorine Chemistry, 127(3), 303-319.

- MolecularCloud. (2025). Fluorinated Building Blocks: Essential Tools for Modern Chemistry. MolecularCloud.

- Taylor & Francis Online. (2024). Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online.

- ResearchGate. (2025). On the polymerization reactivity of fluorinated vinyl monomers. ResearchGate.

- ResearchGate. (2025). Applications of Fluorine in Medicinal Chemistry. ResearchGate.

- National Institutes of Health. (2024). A protocol for controlled reactivity shift in the 2,2-difluorovinyl motif used for selective S–18F and C–18F bond formation. PMC.

- LookChem. (n.d.). Cas 97168-13-3, this compound. LookChem.

- Google Patents. (2020). WO2020141514A1 - Synthesis of 1,1,2-trifluoro-4-(substituted sufonyl)-but-1-ene. Google Patents.

- ACS Publications. (n.d.). Generation, spectroscopic detection, and chemical reactivity of fluorinated vinylcopper reagents. Journal of the American Chemical Society.

- Wikipedia. (n.d.). Fluoroalcohol. Wikipedia.

- PubChem. (n.d.). 4-Bromo-1,1,2-trifluorobut-1-ene. PubChem.

- National Institutes of Health. (n.d.). Fluorinated Alcohols' Effects on Lipid Bilayer Properties. PubMed Central.

- ResearchGate. (n.d.). Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis. ResearchGate.

- American Chemical Society. (2025). Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives. ACS Fall 2025.

- National Institutes of Health. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites.

- PubChem. (n.d.). 1,1,2-Trifluorobut-2-en-1-ol. PubChem.

- ResearchGate. (2025). Synthesis of the Four Stereoisomers of 1,1,1-Trifluorobutane-2,3-diol. ResearchGate.

- NMRDB.org. (n.d.). Predict all NMR spectra. NMRDB.org.

- National Institutes of Health. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. PMC.

- Oakwood Chemical. (n.d.). Trifluoroethanol: Top 5 Uses, Properties & Safety Guide. Oakwood Chemical.

- The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.

- RSC Publishing. (n.d.). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Publishing.

- The Royal Society of Chemistry. (n.d.). Infrared spectroscopy. The Royal Society of Chemistry.

- National Institutes of Health. (2021). Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds. Beilstein Journal of Organic Chemistry.

- Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra. YouTube.

- Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Chemistry LibreTexts.

- PubChem. (n.d.). 4,4,4-Trifluorobutan-1-ol. PubChem.

- Chemistry World. (2018). Scale ranks reactivity of fluorinating reagents. Chemistry World.

Sources

- 1. Fluorinated Building Blocks: Essential Tools for Modern Chemistry | MolecularCloud [molecularcloud.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound | 97168-13-3 [amp.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. 97168-13-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 4-Bromo-1,1,2-trifluorobut-1-ene | C4H4BrF3 | CID 66333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. edu.rsc.org [edu.rsc.org]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Visualizer loader [nmrdb.org]

- 14. Scale ranks reactivity of fluorinating reagents | Research | Chemistry World [chemistryworld.com]

- 15. A protocol for controlled reactivity shift in the 2,2-difluorovinyl motif used for selective S–18F and C–18F bond formation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Bonding of 1,1,2-Trifluorobut-1-en-4-ol

Introduction

1,1,2-Trifluorobut-1-en-4-ol is a fluorinated alcohol of significant interest to researchers in medicinal chemistry and materials science.[1][2] The strategic incorporation of fluorine atoms onto the butenol backbone imparts unique physicochemical properties, including altered acidity, lipophilicity, and metabolic stability, making it a valuable building block in the synthesis of novel pharmaceuticals and advanced polymers.[1] This guide provides a comprehensive technical overview of the molecular structure, bonding characteristics, and spectroscopic signature of this compound, intended for an audience of researchers, scientists, and drug development professionals.

Molecular Structure and Conformational Analysis

The molecular structure of this compound is characterized by a four-carbon chain containing a trifluorinated double bond at one terminus and a primary alcohol at the other. The presence of the rigid C=C double bond and the flexible ethyl alcohol fragment gives rise to distinct conformational possibilities, primarily governed by the rotational orientation around the C2-C3 and C3-C4 single bonds.

The conformational landscape of fluorinated alcohols is a subject of considerable research, with intramolecular hydrogen bonding playing a pivotal role in dictating the preferred spatial arrangement of the molecule.[3][4] In the case of this compound, the potential for an intramolecular hydrogen bond between the hydroxyl proton and one of the fluorine atoms on the double bond is a key determinant of its three-dimensional structure. This interaction, if present, would lead to a cyclic-like conformation, influencing the molecule's reactivity and spectroscopic properties.

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the most stable conformers of such molecules.[5] These calculations can predict the relative energies of different rotational isomers, providing insight into the predominant species in a given environment.

Chemical Bonding: A Deeper Look with Molecular Orbital and Natural Bond Orbital (NBO) Analysis

The electronic structure of this compound is best understood through the lens of molecular orbital (MO) theory. The trifluoroethenyl group significantly influences the electronic distribution across the molecule. The high electronegativity of the fluorine atoms polarizes the C-F bonds and the C=C π system, impacting the energies of the frontier molecular orbitals (HOMO and LUMO).

Molecular Orbital Diagram:

A qualitative molecular orbital diagram for the π-system of the trifluoroethenyl group can be constructed by considering the interaction of the carbon 2p orbitals and the fluorine 2p orbitals. The presence of three fluorine atoms lowers the energy of both the bonding (π) and antibonding (π*) molecular orbitals compared to a non-fluorinated alkene.

Sources

- 1. Free-radical addition - Wikipedia [en.wikipedia.org]

- 2. WO2020141514A1 - Synthesis of 1,1,2-trifluoro-4-(substituted sufonyl)-but-1-ene - Google Patents [patents.google.com]

- 3. H-Bonding-promoted radical addition of simple alcohols to unactivated alkenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of 1,1,2-Trifluorobut-1-en-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2-Trifluorobut-1-en-4-ol is a fluorinated organic compound with significant potential as a versatile building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique chemical structure, featuring a trifluorovinyl group and a primary alcohol, imparts distinct properties that are of considerable interest for the development of novel bioactive compounds and materials. This guide provides an in-depth analysis of the key physicochemical properties of this compound, namely its boiling point and density, supported by a detailed examination of the experimental methodologies for their determination and the necessary safety protocols for handling this compound.

The presence of fluorine atoms in organic molecules can dramatically alter their physical, chemical, and biological properties.[2] In the case of this compound, the electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the carbon-carbon double bond and the acidity of the hydroxyl proton, making it a valuable synthon for introducing fluorinated moieties into larger molecules. A thorough understanding of its fundamental physical properties is paramount for its effective use in synthetic chemistry, enabling precise control over reaction conditions and purification processes.

Physicochemical Properties of this compound

The boiling point and density are critical parameters for the practical application of a liquid chemical compound. They are indispensable for a range of laboratory operations, from reaction setup and solvent selection to purification by distillation and final product formulation.

| Property | Value | Source |

| Boiling Point | 93 °C | [1] |

| Density | 1.24 g/cm³ | [1] |

| Molecular Formula | C₄H₅F₃O | [3] |

| Molecular Weight | 126.08 g/mol | [3] |

| CAS Number | 97168-13-3 | [3] |

Experimental Determination of Physicochemical Properties

The precise and accurate determination of the boiling point and density of a compound like this compound is fundamental to verifying its purity and identity. The methodologies described below are standard laboratory procedures that provide reliable and reproducible results.

Boiling Point Determination: A Micro-Method Approach

Given that research chemicals are often available in limited quantities, a micro-boiling point determination method is the most appropriate technique. This method is efficient in its sample requirement and provides a high degree of accuracy.

Methodology:

-

Sample Preparation: A small volume (a few drops) of this compound is introduced into a small-diameter test tube (e.g., a 6 x 50 mm test tube).

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inside the test tube with its open end downwards.

-

Apparatus Assembly: The test tube is securely attached to a thermometer, ensuring the bottom of the test tube is aligned with the thermometer's bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil) to ensure uniform heat distribution.

-

Heating and Observation: The heating bath is heated gently, at a rate of 5-10°C per minute. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Boiling Point Identification: As the liquid approaches its boiling point, the vapor pressure of the liquid will equal the atmospheric pressure, resulting in a rapid and continuous stream of bubbles emerging from the capillary tube. At this point, the heating is discontinued.

-

Temperature Reading: The apparatus is allowed to cool. The stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the point where the external pressure is slightly greater than the vapor pressure of the liquid.

Causality and Self-Validation:

This method is self-validating because the boiling point is a distinct physical constant. The observation of a continuous stream of bubbles at a stable temperature confirms that the liquid is boiling. The subsequent entry of the liquid into the capillary upon cooling provides a sharp and reproducible endpoint for the measurement. The use of a calibrated thermometer and ensuring a slow rate of heating and cooling minimizes experimental error.

Experimental Workflow for Micro-Boiling Point Determination

Caption: Workflow for micro-boiling point determination.

Density Determination

The density of a liquid is a fundamental property that relates its mass to its volume. A straightforward and reliable method for its determination involves the use of a graduated cylinder and an analytical balance.

Methodology:

-

Mass of Empty Cylinder: The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.

-

Volume Measurement: A known volume of this compound is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus.

-

Mass of Filled Cylinder: The mass of the graduated cylinder containing the liquid is then measured.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the mass of the filled cylinder. The density is then calculated using the formula: Density = Mass / Volume

Causality and Self-Validation:

The accuracy of this method relies on the precision of the mass and volume measurements. Using a calibrated analytical balance and a graduated cylinder with appropriate gradations ensures reliability. To enhance the trustworthiness of the result, the measurement should be repeated multiple times, and the average density calculated. This repetition helps to identify and minimize random errors. Consistent results across multiple measurements validate the experimental technique.

Safety and Handling of this compound

Due to the presence of fluorine, this compound requires careful handling. Organofluorine compounds can exhibit altered reactivity and potential toxicity compared to their non-fluorinated analogs.

General Precautions:

-

Ventilation: All handling of this compound should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, must be worn at all times.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as fluorinated compounds can sometimes react vigorously with these reagents.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from direct sunlight.

Specific Hazards (based on general properties of fluorinated compounds):

-

Reactivity of the Alkene: The trifluoromethyl group makes the double bond electron-deficient and susceptible to nucleophilic attack.

-

Stability of the Alcohol: While many partially fluorinated alcohols are stable, some fluorinated alcohols can be unstable, particularly under basic conditions, and may undergo elimination of hydrogen fluoride.[2][4]

-

Toxicity: The toxicological properties of this compound have not been extensively studied. Therefore, it should be handled with care, assuming it may be harmful if inhaled, ingested, or absorbed through the skin. General precautionary statements for similar compounds include washing hands thoroughly after handling and wearing protective gear.[5]

Logical Relationship of Safety Protocols

Caption: Hierarchy of controls for safe handling.

Conclusion

This compound is a valuable fluorinated building block with well-defined physical properties. Its boiling point of 93 °C and density of 1.24 g/cm³ are key parameters for its use in organic synthesis. The experimental determination of these properties can be reliably achieved using standard micro-laboratory techniques, ensuring accuracy even with small sample quantities. The presence of a trifluorovinyl group necessitates careful handling and adherence to stringent safety protocols to mitigate potential risks associated with the reactivity and potential toxicity of fluorinated compounds. This guide provides the foundational knowledge required for the safe and effective utilization of this compound in a research and development setting.

References

- Base-Induced Instability of Fluorotelomer Alcohols. (n.d.). PMC. [Link]

- Fluoroalcohol. (n.d.). In Wikipedia.

- Cas 97168-13-3, this compound. (n.d.). LookChem. [Link]

Sources

solubility of 1,1,2-Trifluorobut-1-en-4-ol in organic solvents

An In-Depth Technical Guide to the Solubility of 1,1,2-Trifluorobut-1-en-4-ol in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a unique molecule characterized by a terminal trifluorovinyl group and a primary alcohol. This combination of a highly fluorinated, electron-deficient alkene and a polar, protic hydroxyl group imparts a distinct physicochemical profile that dictates its solubility in various organic media. This guide provides a comprehensive analysis of the theoretical and practical aspects of determining the solubility of this compound. It offers a predictive framework based on molecular structure and details a rigorous, step-by-step experimental protocol for empirical solubility determination. This document is designed to equip researchers and drug development professionals with the necessary tools to effectively utilize this compound in a laboratory setting.

Introduction: Understanding the Molecular Dichotomy

The solubility of a compound is a critical parameter in a multitude of scientific disciplines, including synthetic chemistry, materials science, and particularly, drug development, where it influences bioavailability and formulation. This compound presents a fascinating case study in solubility due to its amphipathic nature.

-

The Hydrophilic Head: The terminal hydroxyl (-OH) group is capable of hydrogen bonding, rendering this portion of the molecule polar and hydrophilic. This functional group will readily interact with polar solvents.

-

The Lipophilic/Fluorophilic Tail: The CF2=CF- group is nonpolar, electron-withdrawing, and fluorinated. This tail will exhibit favorable interactions with nonpolar, aprotic solvents and potentially fluorinated solvents.

This structural duality suggests that the solubility of this compound will be highly dependent on the specific characteristics of the chosen solvent. A simple "like dissolves like" principle is a useful starting point, but the interplay between the two functional groups necessitates a more nuanced understanding.

Predictive Solubility Framework

While empirical data for this specific molecule is not widely published, we can construct a predictive framework based on its structure and established principles of solubility. The following table provides an estimation of the solubility of this compound in a range of common organic solvents, categorized by their polarity and hydrogen bonding capabilities.

| Solvent | Class | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | The hydroxyl group of methanol can act as both a hydrogen bond donor and acceptor, readily solvating the alcohol moiety of the solute. |

| Ethanol | Polar Protic | High | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities will lead to strong solute-solvent interactions. |

| Isopropanol | Polar Protic | Medium-High | The increased steric hindrance of the isopropyl group may slightly reduce the efficiency of solvation compared to methanol and ethanol. |

| Acetone | Polar Aprotic | Medium | Acetone's carbonyl group can act as a hydrogen bond acceptor for the solute's hydroxyl group, but it lacks a donor, leading to moderate solubility. |

| Acetonitrile | Polar Aprotic | Medium | The nitrile group is polar and can participate in dipole-dipole interactions, but it is a weak hydrogen bond acceptor. |

| Tetrahydrofuran (THF) | Polar Aprotic | Medium-High | The ether oxygen in THF is a good hydrogen bond acceptor, and the overall polarity of the solvent will effectively solvate the molecule. |

| Dichloromethane (DCM) | Nonpolar | Low-Medium | DCM is a weakly polar solvent and will have limited interaction with the polar hydroxyl group, but may solvate the fluorinated tail to some extent. |

| Toluene | Nonpolar | Low | As a nonpolar aromatic solvent, toluene will have minimal favorable interactions with the polar alcohol group, leading to poor solubility. |

| Hexanes | Nonpolar | Low | The nonpolar aliphatic nature of hexanes will result in very poor solvation of the polar hydroxyl group. |

Experimental Determination of Solubility: A Validated Protocol

The most reliable method for determining the solubility of a novel compound is through empirical measurement. The following protocol describes the isothermal equilibrium method, a widely accepted technique for generating accurate solubility data. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Gas Chromatograph with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph with a suitable detector (HPLC)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Repeat for each solvent to be tested.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to a standard temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilute the filtered sample with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound in the chosen solvent at known concentrations.

-

Analyze the calibration standards and the diluted sample using a validated GC-FID or HPLC method.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Workflow Diagram

Caption: Isothermal Equilibrium Solubility Determination Workflow.

Trustworthiness and Self-Validation

The described protocol incorporates several self-validating steps to ensure the trustworthiness of the results:

-

Visual Confirmation of Saturation: The presence of undissolved solute at the beginning and end of the equilibration period provides visual confirmation that a saturated solution has been achieved.

-

Equilibrium Confirmation: To rigorously confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours). The solubility results should be consistent across the later time points.

-

Use of Calibration Standards: Quantification against a multi-point calibration curve ensures the accuracy and linearity of the analytical measurement.

-

Replicates: The entire experiment should be performed in triplicate for each solvent to assess the precision of the method and identify any potential outliers.

Conclusion

The solubility of this compound is governed by the interplay of its polar alcohol group and its nonpolar trifluorovinyl moiety. While a predictive framework provides a valuable starting point for solvent selection, empirical determination through a robust and validated protocol, such as the isothermal equilibrium method, is essential for obtaining accurate and reliable data. The detailed methodology presented in this guide provides researchers with a comprehensive approach to characterizing the solubility of this and other novel compounds, facilitating their effective use in further research and development applications.

References

- Title: OECD Guideline for the Testing of Chemicals 105: Water Solubility Source: Organisation for Economic Co-oper

- Title: Measurement of Solubility Source: European Pharmacopoeia (Ph. Eur.), Chapter 5.11 URL:[Link]

1,1,2-Trifluorobut-1-en-4-ol safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of 1,1,2-Trifluorobut-1-en-4-ol

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for the safe handling, storage, and emergency management of this compound (CAS No. 97168-13-3). It is intended for researchers, scientists, and drug development professionals who utilize this versatile fluorinated building block in their work. The protocols and insights herein are designed to foster a self-validating system of safety, grounded in the fundamental physicochemical properties of the compound.

Compound Significance and Inherent Risk Profile

This compound is a valuable intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and sensory agents like flavors and fragrances.[1] Its utility stems from the unique chemical properties imparted by the trifluoroethenyl group. This functionality, however, also dictates its primary hazards. The presence of both a reactive double bond and electron-withdrawing fluorine atoms, combined with an alcohol functional group, necessitates a rigorous and informed approach to its handling.

The primary hazards are well-documented: it is a flammable liquid and vapor that causes serious skin and eye irritation, and may cause respiratory irritation.[1][2][3][4] Understanding the causality behind these hazards is the cornerstone of safe laboratory practice. The irritant properties are likely due to the reactivity of the molecule and the potential for the release of acidic byproducts upon contact with moisture or upon decomposition.

Table 1: Physicochemical and Hazard Profile of this compound

| Property | Value | Source(s) |

| CAS Number | 97168-13-3 | [1][5] |

| Molecular Formula | C₄H₅F₃O | [1][5] |

| Molecular Weight | 126.08 g/mol | [1][5] |

| Appearance | Colorless liquid with a pungent odor | [1] |

| Boiling Point | 93 °C | [1] |

| Flash Point | 49.2 °C | [1] |

| Density | 1.24 g/cm³ | [1] |

| GHS Hazard Statements | H226, H315, H319, H335 | [2][3][4] |

| GHS Hazard Codes | Flammable liquid (Category 3), Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system) | [3][4] |

The Causality-Driven Risk Mitigation Workflow

A robust safety protocol is not merely a list of rules, but a logical workflow that moves from understanding to action. The following diagram illustrates the essential decision-making and operational flow for working with this compound. This workflow ensures that hazards are identified, controls are implemented, and emergency preparedness is established before any experimental work begins.

Caption: Hazard Mitigation Workflow for this compound.

Engineering and Administrative Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier. Before relying on PPE, robust engineering and administrative controls must be in place.

-

Engineering Controls :

-

Fume Hood : All handling of this compound must occur within a properly functioning chemical fume hood to mitigate inhalation risk.[6] The atmosphere should be checked to ensure safe working conditions.[2]

-

Ventilation : Work must be conducted in a well-ventilated area to prevent the accumulation of flammable vapors.[1][2]

-

Grounding and Bonding : Due to its flammable nature, all containers and receiving equipment must be grounded and bonded to prevent static discharge, a potential ignition source.[2] Use explosion-proof electrical and lighting equipment.[2][4]

-

Safety Shower/Eyewash Station : Ensure immediate and unobstructed access to a safety shower and eyewash station.

-

-

Administrative Controls :

-

Standard Operating Procedures (SOPs) : Develop and review detailed SOPs for any procedure involving this compound.[7]

-

Access Control : Limit access to areas where the chemical is being used or stored.[8]

-

Prohibition of Solitary Work : Avoid working with this compound when alone in the laboratory.[7]

-

Hygiene Practices : Do not eat, drink, or smoke in the laboratory.[2] Wash hands and face thoroughly after handling the substance.[3][4][9] Contaminated work clothes should be laundered separately.[2]

-

Personal Protective Equipment (PPE): A Self-Validating Protocol

The selection and use of PPE must be based on a thorough risk assessment of the specific procedure being performed. The following table provides guidance, but users must always consult glove manufacturer compatibility charts.[7]

Table 2: Personal Protective Equipment (PPE) Specification

| Protection Type | Specification | Rationale and Causality |

| Hand Protection | Nitrile gloves are a common choice, but double-gloving is recommended, potentially with a more resistant outer glove (e.g., Viton™ or butyl rubber) for significant splash risk. | Fluorinated compounds can compromise the integrity of standard gloves. Double-gloving provides an additional barrier and allows for the safe removal of a contaminated outer glove. Always check manufacturer breakthrough data.[7] |

| Eye Protection | Chemical splash goggles are the minimum requirement. A full-face shield must be worn over the goggles when there is a significant risk of splashing. | The compound is a serious eye irritant (H319). Goggles provide a seal around the eyes, while a face shield protects the entire face from splashes.[3][7] |

| Body Protection | A flame-resistant lab coat is mandatory. For larger quantities or tasks with high splash potential, a chemical-resistant apron should be worn over the lab coat. | Protects skin from irritation (H315) and clothing from contamination. Flame resistance is crucial due to the compound's flammability (H226).[2][4][7] |

| Respiratory Protection | Not typically required if work is performed within a certified chemical fume hood. If engineering controls are insufficient, a respirator with an appropriate organic vapor cartridge must be used. | The compound may cause respiratory irritation (H335). A fume hood is the primary control; respirators are a secondary measure for non-routine or emergency situations.[3][7] |

Detailed Experimental Protocols: Handling and Storage

Protocol 1: Safe Dispensing and Transfer

-

Pre-Transfer Check : Confirm that the fume hood is operational and the sash is at the appropriate height. Ensure grounding straps are correctly attached to both the source and receiving vessels.[2]

-

PPE Donning : Don all required PPE as specified in Table 2.

-

Inert Atmosphere : If the subsequent reaction is sensitive to air or moisture, or if heating is involved, purge the receiving vessel with an inert gas (e.g., Nitrogen or Argon).

-

Tool Selection : Use non-sparking tools for all manipulations.[2]

-

Controlled Dispensing : Use a syringe, cannula, or addition funnel for liquid transfer. Avoid pouring directly from the bottle when possible to minimize splashing and vapor release.

-

Container Sealing : Immediately after dispensing, securely seal the source container.[2]

-

Post-Transfer Cleanup : Wipe down any minor drips on the exterior of the vessels or work surface with a compatible absorbent material. Dispose of the contaminated material in the designated halogenated waste container.

-

Hand Washing : After the procedure is complete and PPE is removed, wash hands thoroughly with soap and water.[2]

Protocol 2: Storage

-

Container : Store in the original, tightly sealed container.[2][4]

-

Location : Store in a designated flammable liquid storage cabinet.[6] The area must be cool, dry, and well-ventilated.[2]

-

Incompatibilities : Store away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[10]

-

Ignition Sources : Keep away from heat, sparks, open flames, and other ignition sources.[2][4]

Emergency Response Protocols

Rapid and correct response during an emergency is critical. The following logic tree outlines the immediate actions required for different scenarios.

Sources

- 1. Cas 97168-13-3,this compound | lookchem [lookchem.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. scbt.com [scbt.com]

- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 9. This compound | 97168-13-3 [amp.chemicalbook.com]

- 10. keyorganics.net [keyorganics.net]

thermal stability of 1,1,2-Trifluorobut-1-en-4-ol

An In-Depth Technical Guide to the Thermal Stability of 1,1,2-Trifluorobut-1-en-4-ol

For Researchers, Scientists, and Drug Development Professionals

This compound is a unique molecule incorporating both a fluorinated alkene and a primary alcohol functional group. This guide provides a comprehensive technical overview of its expected thermal stability, potential decomposition pathways, and the experimental methodologies required for its rigorous assessment. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep and actionable understanding for researchers in the field. The inherent reactivity of both the trifluoroethenyl group and the allylic alcohol moiety suggests a complex thermal profile that necessitates careful evaluation for safe handling, storage, and application in drug development and materials science.

PART 1: Scientific Rationale and Anticipated Thermal Behavior

The thermal stability of this compound is not yet empirically established in publicly available literature. However, a detailed analysis of its structural components allows for an expert projection of its behavior. The molecule's stability will be dictated by the interplay between the electron-withdrawing trifluorovinyl group and the reactive allylic alcohol.

Primary and secondary perfluoroalcohols are known to be unstable, often eliminating hydrogen fluoride (HF) to form carbonyl compounds.[1] While this compound is not a perfluoroalcohol, the presence of fluorine atoms on the double bond significantly influences the molecule's electronics and reactivity. The C-F bond is exceptionally strong, suggesting that initial decomposition is less likely to occur via C-F bond scission.[2] However, the electron-withdrawing nature of the fluorine atoms can facilitate the elimination of HF.[3]

Furthermore, the presence of a double bond suggests that the molecule could be susceptible to polymerization or other reactions at elevated temperatures. Unsaturated alcohols can undergo complex decomposition reactions, including dehydration and rearrangement.[4]

Expected Decomposition Onset: Based on data for other perfluoroalkenes which can degrade at temperatures as low as 200°C, it is prudent to anticipate that this compound may exhibit limited thermal stability, with a potential onset of decomposition in the range of 150-250°C.[5] However, the specific substitution pattern and the presence of the hydroxyl group could influence this.

PART 2: Experimental Protocols for Thermal Stability Assessment

A multi-faceted approach employing several analytical techniques is essential for a thorough characterization of the thermal stability of this compound.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of decomposition, mass loss as a function of temperature, and to identify endothermic or exothermic events.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA/DSC pan (aluminum or ceramic).

-

Instrument Setup:

-

Place the sample pan in the TGA/DSC instrument.

-

Purge the furnace with an inert atmosphere (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.

-

-

Data Analysis:

-

The TGA curve will show the percentage of mass loss versus temperature. The onset of decomposition is typically determined by the intersection of the baseline with the tangent of the decomposition curve.

-

The DSC curve will indicate thermal events such as melting (endotherm) or decomposition (exotherm). The enthalpy of these events can be quantified.

-

Trustworthiness: This protocol is self-validating by ensuring a stable baseline before the onset of any thermal events and by the clear, quantifiable mass loss and heat flow signals.

Accelerating Rate Calorimetry (ARC)

Objective: To assess the potential for a thermal runaway reaction under adiabatic conditions, providing critical data for process safety.[6][7][8]

Methodology:

-

Sample Preparation: A known mass of this compound is loaded into a spherical, high-pressure sample bomb (e.g., titanium or Hastelloy).

-

Instrument Setup:

-

The sample bomb is placed within the ARC's adiabatic chamber.

-

A thermocouple is attached to the bomb to monitor the sample temperature.

-

-

Thermal Program (Heat-Wait-Seek Mode):

-

The instrument heats the sample in small, defined steps (e.g., 5°C).

-

After each heating step, the system waits for a specified period to detect any self-heating (exothermic activity) greater than a set sensitivity (e.g., 0.02°C/min).

-

If no exotherm is detected, the instrument proceeds to the next heating step.

-

If an exotherm is detected, the instrument switches to adiabatic mode, where the surrounding heaters match the sample temperature, preventing heat loss to the environment.

-

-

Data Analysis: The ARC software records the temperature and pressure as a function of time. This data is used to determine the onset temperature of the exothermic reaction, the rates of temperature and pressure rise, and the time to maximum rate.[8][9]

Trustworthiness: The adiabatic control ensures a worst-case scenario is simulated, providing conservative and reliable data for safety assessments.[7]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile decomposition products.[5][10][11][12][13]

Methodology:

-

Sample Preparation: A small, precise amount of this compound is loaded into a pyrolysis tube.

-

Instrument Setup:

-

The pyrolysis unit is coupled to the GC-MS inlet.

-

-

Pyrolysis Program:

-

The sample is rapidly heated to a series of temperatures (e.g., 200°C, 250°C, 300°C) to analyze the decomposition products at different stages of thermal stress.

-

-

GC-MS Analysis:

-

The pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.

-

The separated compounds are then introduced into the mass spectrometer, where they are ionized and fragmented.

-

-

Data Analysis: The resulting mass spectra are compared to spectral libraries (e.g., NIST) to identify the individual decomposition products.

Trustworthiness: The separation power of GC combined with the definitive identification capabilities of MS provides a high degree of confidence in the identification of the decomposition products.

PART 3: Data Presentation and Visualization

Quantitative Data Summary

| Parameter | Analytical Technique | Expected Result | Significance |

| Onset of Decomposition (Tonset) | TGA | 150-250°C | Defines the upper limit for safe handling and storage. |

| Mass Loss at 300°C | TGA | >50% | Indicates the extent of volatilization/decomposition. |

| Enthalpy of Decomposition (ΔHd) | DSC | Exothermic | Quantifies the heat released during decomposition. |

| Onset of Exotherm (Tonset, ARC) | ARC | 140-240°C | Critical for assessing thermal runaway potential. |

| Maximum Self-Heat Rate | ARC | Variable | Indicates the speed of the runaway reaction. |

| Maximum Pressure Rise Rate | ARC | Variable | Essential for designing pressure relief systems. |

| Decomposition Products | Py-GC-MS | HF, COF2, smaller fluorinated alkenes, aldehydes | Elucidates the decomposition mechanism. |

Visualizations

Experimental Workflow for Thermal Stability Assessment

Caption: Hypothetical thermal decomposition pathways.

PART 4: Conclusion and Recommendations

The unique structure of this compound presents a complex thermal stability profile that requires careful and thorough investigation. Based on the analysis of its constituent functional groups, a conservative approach to its handling at elevated temperatures is strongly recommended. The experimental protocols outlined in this guide provide a robust framework for a comprehensive assessment of its thermal properties. The data generated from these studies will be critical for defining safe operating limits, understanding potential degradation pathways, and ensuring the successful application of this molecule in research and development. It is imperative that all handling of this compound at elevated temperatures be conducted in a well-ventilated area, with appropriate personal protective equipment, due to the potential for the release of hazardous decomposition products such as hydrogen fluoride.

References

- Screening Total Organic Fluorine in Solid Samples Using a Pyroprobe.

- Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. PubMed.

- Influence of Fluorosubstitution on the Heat Capacity of Aliphatic Alcohols. East European Journal of Physics.

- Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. PubMed.

- (PDF) Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. ResearchGate.

- (PDF) Comprehensive screening of per- and polyfluoroalkyl substances in consumer products using pyrolysis GC–MS. ResearchGate.

- Accelerating Rate Calorimetry (ARC). Prime Process Safety Center.

- Heat Loss in Accelerating Rate Calorimetry Analysis and Thermal Lag for High Self-Heat Rates. Organic Process Research & Development - ACS Publications.

- Accelerating Rate Calorimeter. Thermal Hazard Technology.

- Thermal Decomposition of Alkyl Halides on Aluminum. 1. Carbon-Halogen Bond Cleavage and Surface β-Hydride Elimination Reactions. Illinois Experts.

- Base-Induced Instability of Fluorotelomer Alcohols. PMC - NIH.

- This compound | 97168-13-3. ChemicalBook.

- Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking. 3M.

- Accelerating Rate Calorimetry. NETZSCH Analyzing & Testing.

- Accelerating Rate Calorimeter (ARC). Belmont Scientific.

- Fluoroalcohol. Wikipedia.

- SAFETY DATA SHEET. Fisher Scientific.

- SAFETY DATA SHEET. Thermo Fisher Scientific.

- The effect of fluorine substitution in alcohol-amine complexes. Semantic Scholar.

- SAFETY DATA SHEET. Thermo Fisher Scientific.

- Quantifying physiochemical properties of per- and polyfluoroalkyl substances (PFAS) by thermogravimetry analysis coupled with differential scanning calorimetry (TGA-DSC). American Chemical Society.

- Understanding the reactivity of unsaturated alcohols: Experimental and kinetic modeling study of the pyrolysis and oxidation of 3-methyl-2-butenol and 3-methyl-3-butenol. ResearchGate.

- Theoretical and experimental insights into the effects of halogen composition on the thermal decomposition details, as well as the fire-suppressing mechanism and performance of CF3CX [[double bond, length as m-dash]] CH2 (X = F, Cl, Br). RSC Publishing.

- Alcohol to Fluoride. Common Conditions.

- Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal.

- HALOALKANES (HALOGENOALKANES). Knockhardy.

- Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube.

- Webinar – Thermal Analysis of Organic Compounds. Mettler Toledo.

- Gas-Phase Reaction Kinetic Study of a Series of Methyl-Butenols with Ozone under Atmospherically Relevant Conditions. NIH.

- Fluorination of allylic alcohols and cyclopropanols. ResearchGate.

- Fluorination of allylic alcohols. ResearchGate.

- Reactions of Haloalkanes (OCR A Level Chemistry A): Revision Note. Save My Exams.

- Allyl Alcohol Conformational Stability. Scribd.

- Fluorinated Alcohols' Effects on Lipid Bilayer Properties. PMC - PubMed Central.

- Gas-Phase Reaction Kinetic Study of a Series of Methyl-Butenols with Ozone under Atmospherically Relevant Conditions. ResearchGate.

- Organic Chemistry - Some Basic Principles And Techniques Chemistry NEET Practice Questions, MCQs, Past Year Questions (PYQs), NCERT Questions, Question Bank, Class 11 and Class 12 Questions, and PDF solved with answers. NEETprep.

- Monitoring PFAS Impact Using Adsorbable Organic Fluorine by Combustion Ion Chromatography. Enthalpy.

- Gas-Phase Reaction Kinetic Study of a Series of Methyl-Butenols with Ozone under Atmospherically Relevant Conditions. The Journal of Physical Chemistry A - ACS Publications.

- Thermogravimetric analysis (TGA) overlay of fluorinated and nonfluorinated polyether-segmented urethane copolymers with no nAl/PFPE loading. ResearchGate.

- Computation-Guided Placement of Nonfullerene Acceptor Core Halogenation for High-Performance Organic Solar Cells. Journal of the American Chemical Society.

- Fluorination of α,β-unsaturated carbonyl compounds using elemental fluorine. ResearchGate.

- Oxidation decomposition of unsaturated fatty acids by singlet oxygen in phospholipid bilayer membranes. PubMed.

- Exploring the mechanism of hypochlorous acid decomposition in aqueous solutions.

- Formation of Secondary and Tertiary Volatile Compounds Resulting from the Lipid Oxidation of Rapeseed Oil. PMC - NIH.

Sources

- 1. Fluoroalcohol - Wikipedia [en.wikipedia.org]

- 2. Theoretical and experimental insights into the effects of halogen composition on the thermal decomposition details, as well as the fire-suppressing mechanism and performance of CF3CX [[double bond, length as m-dash]] CH2 (X = F, Cl, Br) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Base-Induced Instability of Fluorotelomer Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. s-prep.com [s-prep.com]

- 6. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 7. thermalhazardtechnology.com [thermalhazardtechnology.com]

- 8. belmontscientific.com [belmontscientific.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

A Technical Guide to 1,1,2-Trifluorobut-1-en-4-ol: A Versatile Fluorinated Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2-Trifluorobut-1-en-4-ol, identified by its CAS number 97168-13-3, is a colorless liquid with a pungent odor.[1][2] This fluorinated unsaturated alcohol is a valuable building block in organic synthesis, particularly for the introduction of trifluorovinyl and hydroxymethyl functionalities into more complex molecules. Its unique electronic properties, stemming from the presence of three fluorine atoms on the double bond, make it a versatile intermediate in the production of pharmaceuticals, agrochemicals, and flavor and fragrance compounds.[1][2] The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[3][4][5] This guide provides an in-depth overview of the commercial availability, properties, synthesis, and applications of this compound.

Commercial Availability